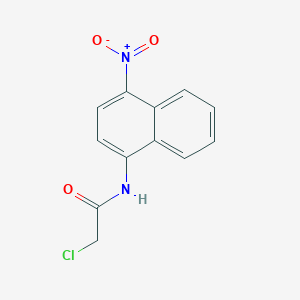
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C₁₂H₉ClN₂O₃ It is a derivative of naphthalene, featuring both chloro and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by chlorination and subsequent acetamidation. One common synthetic route includes:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitronaphthalene.
Chlorination: The 4-nitronaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, forming 2-chloro-4-nitronaphthalene.
Acetamidation: Finally, the 2-chloro-4-nitronaphthalene is reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
科学的研究の応用
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a potential lead compound for the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The chloro group may also facilitate binding to specific molecular targets, enhancing the compound’s biological activity.
類似化合物との比較
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(4-aminonaphthalen-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring, affecting its chemical properties and applications.
N-(2-chloro-4-nitronaphthalen-1-yl)acetamide:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
86831-00-7 |
|---|---|
分子式 |
C12H9ClN2O3 |
分子量 |
264.66 g/mol |
IUPAC名 |
2-chloro-N-(4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-12(16)14-10-5-6-11(15(17)18)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,16) |
InChIキー |
HRZUXIHFFUUBPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


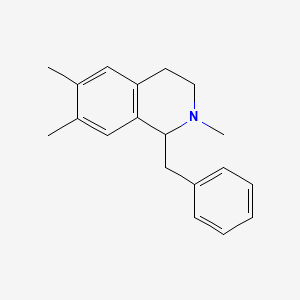
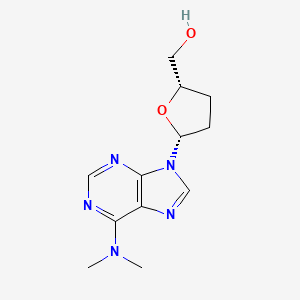
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
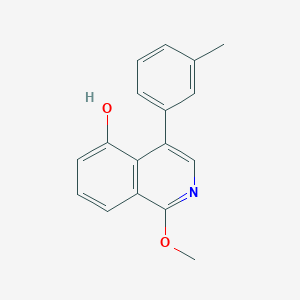

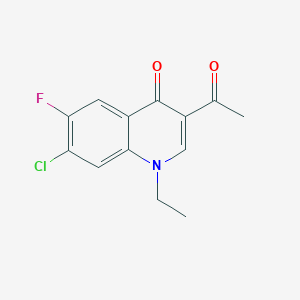
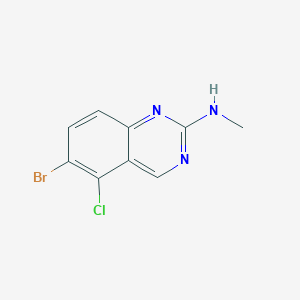
![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)

